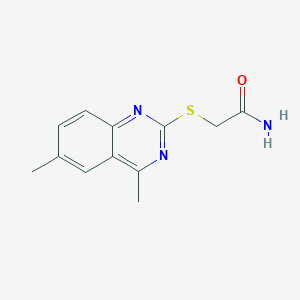

2-(4,6-Dimethyl-quinazolin-2-ylsulfanyl)-acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4,6-dimethylquinazolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3OS/c1-7-3-4-10-9(5-7)8(2)14-12(15-10)17-6-11(13)16/h3-5H,6H2,1-2H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOXRLKBISPECF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)SCC(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathway Elucidation for 2 4,6 Dimethyl Quinazolin 2 Ylsulfanyl Acetamide

Overview of Established Quinazoline (B50416) Synthesis Strategies

The construction of the quinazoline scaffold is a well-trodden path in heterocyclic chemistry, with several named reactions forming the bedrock of synthetic approaches. These strategies typically involve the cyclization of appropriately substituted aniline (B41778) derivatives.

One of the most venerable and widely employed methods is the Niementowski quinazoline synthesis , which involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones). mdpi.comresearchgate.netnih.gov This method is valued for its simplicity, though it often requires high temperatures and can be lengthy. nih.gov Modifications to the classical Niementowski reaction, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields. nih.govresearchgate.net

The Griess synthesis represents another foundational approach, historically significant for being one of the first methods to produce a quinazoline derivative. It involves the condensation of anthranilic acid with cyanogen. nih.gov A related and more practical approach involves the reaction of anthranilic acid with formamide, which serves as a source of both the C2 carbon and the N3 nitrogen of the quinazoline ring. nih.govgeneris-publishing.com

For the synthesis of quinolines, which share a common bicyclic aromatic heritage with quinazolines, the Friedländer annulation is a key reaction. This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive methylene (B1212753) group. rsc.org While primarily for quinolines, variations and adaptations of the Friedländer synthesis have been explored for the construction of related heterocyclic systems.

The Bischler-Napieralski reaction , traditionally used for the synthesis of dihydroisoquinolines through the cyclization of β-arylethylamides, offers a conceptual framework for intramolecular cyclizations leading to nitrogen-containing heterocycles. youtube.com Although not a direct route to quinazolines, the principles of intramolecular electrophilic aromatic substitution are relevant to various cyclization strategies.

These established methods provide a strategic toolbox for the construction of the quinazoline core, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

Targeted Synthetic Pathways for 2-(4,6-Dimethyl-quinazolin-2-ylsulfanyl)-acetamide and its Analogues

The synthesis of the target molecule, this compound, can be logically dissected into three key stages: the formation of a suitably substituted precursor, the construction of the dimethylated quinazoline core, and the introduction of the sulfanyl-acetamide side chain.

Precursor Synthesis and Functionalization Techniques

The synthesis of the target compound logically commences with the preparation of a precursor that contains the requisite 4,6-dimethyl substitution pattern on the aniline ring. A plausible starting material for this purpose is 3,5-dimethylanthranilic acid . The synthesis of this precursor can be achieved through various routes, including the chlorination of 2-amino-3-methylbenzoic acid followed by further functionalization. patsnap.com Alternatively, multi-step sequences starting from commercially available dimethylaniline derivatives can also be envisioned.

Another key precursor is 2-amino-3,5-dimethylbenzonitrile . This compound can be synthesized from 2-amino-3,5-dimethylbenzamide (B8761257) through dehydration, a common transformation in organic synthesis. chemicalbook.comresearchgate.net The synthesis of the corresponding benzamide (B126) can be achieved from 3,5-dimethylanthranilic acid.

Cyclization Reactions and Conditions for Quinazoline Core Formation

With the appropriately substituted aniline precursor in hand, the next critical step is the formation of the 4,6-dimethylquinazoline core. Several cyclization strategies can be employed.

One effective method for the formation of the 2-mercapto-4,6-dimethylquinazoline core is the reaction of 3,5-dimethylanthranilic acid with thiourea (B124793) . csbsju.edu This reaction, a variation of the Niementowski synthesis, provides a direct route to the desired quinazolinethione. The reaction typically proceeds by heating the reactants, often in a suitable solvent.

Alternatively, the cyclization can be achieved by reacting 2-amino-3,5-dimethylbenzonitrile with carbon disulfide . This approach is particularly useful for the synthesis of 2-mercaptoquinazolines and proceeds via an isothiocyanate intermediate. wikipedia.org

The following table summarizes potential cyclization reactions for the formation of the 4,6-dimethylquinazoline core:

| Starting Material | Reagent | Product | Reaction Type |

| 3,5-Dimethylanthranilic acid | Thiourea | 4,6-Dimethylquinazoline-2(1H)-thione | Cyclocondensation |

| 2-Amino-3,5-dimethylbenzonitrile | Carbon Disulfide | 4,6-Dimethylquinazoline-2(1H)-thione | Cyclization |

These reactions furnish the key intermediate, 4,6-dimethylquinazoline-2(1H)-thione , which exists in tautomeric equilibrium with 4,6-dimethylquinazoline-2-thiol . This thiol tautomer is the reactive species for the subsequent introduction of the acetamide (B32628) moiety.

Introduction and Derivatization of the 2-Sulfanyl and Acetamide Moieties

The final stage in the synthesis of this compound involves the introduction of the sulfanyl (B85325) and acetamide groups. The 2-mercaptoquinazoline intermediate serves as the nucleophile for an S-alkylation reaction.

The introduction of the acetamide moiety is typically achieved through the reaction of the 4,6-dimethylquinazoline-2-thiol with a suitable electrophile, most commonly 2-chloroacetamide (B119443) . This reaction is a nucleophilic substitution where the sulfur atom of the thiol displaces the chloride from 2-chloroacetamide. nih.gov The reaction is generally carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to deprotonate the thiol and enhance its nucleophilicity.

The general reaction can be depicted as follows:

The choice of solvent for this reaction is crucial and can range from polar aprotic solvents like DMF and acetone (B3395972) to alcohols. The reaction temperature can also be varied to optimize the reaction rate and yield.

Reaction Optimization and Scalability Considerations for Research-Scale Production

For the practical synthesis of this compound on a research scale, several factors need to be considered for optimization and scalability.

In the cyclization step to form the quinazoline core, particularly in Niementowski-type reactions, the use of microwave irradiation can be highly advantageous. nih.govresearchgate.net Microwave-assisted synthesis often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. frontiersin.org

For the S-alkylation step, the choice of base and solvent can significantly impact the efficiency of the reaction. A systematic screening of different bases (e.g., K₂CO₃, NaH, Et₃N) and solvents (e.g., DMF, CH₃CN, ethanol) would be necessary to identify the optimal conditions. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, potentially improving yields and reaction rates.

Mechanistic Investigations of Key Synthetic Transformations

The key synthetic transformations in the synthesis of this compound involve well-established reaction mechanisms.

The Niementowski reaction for the formation of the quinazolinone ring is believed to proceed through the initial formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization and dehydration. wikipedia.org In the case of using thiourea, a similar mechanism involving the formation of a thiourea derivative of anthranilic acid followed by cyclization is likely.

The S-alkylation of the 2-mercaptoquinazoline with 2-chloroacetamide proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism . youtube.com The thiolate anion, formed by the deprotonation of the thiol by a base, acts as a potent nucleophile. It attacks the electrophilic carbon atom of 2-chloroacetamide, leading to the displacement of the chloride leaving group in a single concerted step. The stereochemistry at the carbon undergoing substitution is inverted, although in this specific case, the carbon is not a stereocenter. The rate of this reaction is dependent on the concentrations of both the thiolate and 2-chloroacetamide.

Green Chemistry Approaches and Sustainable Synthesis Methods Applicable to Quinazoline Derivatives

The synthesis of quinazoline derivatives, a scaffold of significant interest in medicinal chemistry, has increasingly been viewed through the lens of green chemistry. magnusconferences.com This approach emphasizes the development of environmentally benign synthetic routes by minimizing waste, reducing energy consumption, and using non-toxic, renewable materials. magnusconferences.comresearchgate.net Key strategies applied to quinazoline synthesis include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of eco-friendly solvents and catalysts, and the design of atom-economical multi-component reactions. magnusconferences.comresearchgate.netnih.gov These methods aim to enhance efficiency, reduce reaction times, and simplify work-up procedures, aligning with the core principles of sustainable chemical development. magnusconferences.comtandfonline.com

Microwave-Assisted Synthesis (MAS)

Microwave irradiation has emerged as a powerful and green tool in organic synthesis, offering significant advantages over conventional heating methods. frontiersin.org By directly coupling with polar molecules, microwaves provide rapid and uniform heating, which often leads to dramatic reductions in reaction times, increased product yields, and minimized side product formation. frontiersin.orgacs.org

Numerous protocols for quinazoline synthesis have been adapted for microwave assistance. For instance, a solvent- and catalyst-free synthesis of quinazoline derivatives has been achieved by reacting aldehydes, 2-aminobenzophenones, and ammonium (B1175870) acetate (B1210297) under microwave heating, affording the target molecules in good to excellent yields (70–91%) within minutes. nih.gov This method provides an eco-friendly alternative by completely eliminating organic solvents. nih.gov Similarly, 2,3-disubstituted quinazolin-4(3H)-ones have been synthesized in a one-pot tandem reaction using water as the solvent under microwave irradiation, demonstrating higher yields (66-97%) and significantly shorter reaction times (10-20 minutes) compared to conventional heating (3-6 hours, 48-89% yield). researchgate.net The use of copper catalysts under solvent-free microwave conditions has also been developed for the aerobic oxidative synthesis of quinazolinones from 2-aminobenzamides and alcohols, further showcasing the versatility of this green technique. nih.gov

| Reactants | Method | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isatoic anhydride (B1165640), aldehyde, amine | Microwave Irradiation | Water, Iodine catalyst | 10–20 min | 66–97 | researchgate.net |

| Isatoic anhydride, aldehyde, amine | Conventional Heating | Water, Iodine catalyst | 3–6 h | 48–89 | researchgate.net |

| 2-Aminobenzamide, alcohol | Microwave Irradiation | Solvent-free, CuI, Cs₂CO₃, O₂ | 2 h | up to 92 | nih.gov |

| 2-Aminobenzamide, alcohol | Conventional Heating | Solvent-free, CuI, Cs₂CO₃, O₂ | 16 h | 55 | nih.gov |

Ultrasound-Assisted Synthesis

Sonication, or the use of ultrasonic waves, provides another energy-efficient and green method for chemical synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—generates localized high-pressure and high-temperature zones, which can significantly accelerate reaction rates. nih.gov

This technique has been successfully applied to the synthesis of various quinazoline derivatives. One-pot reactions of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation and solvent-free conditions have produced 3-substituted 2-methyl quinazoline-4(3H)-ones in excellent yields. nih.gov This method is noted for its high efficiency, shorter reaction times, and easier work-up compared to traditional methods. nih.gov Similarly, 3H-quinazoline-4-thione derivatives have been synthesized in high yields and short timeframes under ultrasonic conditions. tandfonline.com The role of ultrasound can also extend to guiding reaction pathways; in the synthesis of 4-tosyl quinazolines, the application of ultrasonic waves favored C-H activation, leading to a different product than the cross-coupling reaction that occurred without sonication. nih.gov

Alternative Solvents and Catalysts

A cornerstone of green chemistry is the replacement of volatile and toxic organic solvents with environmentally benign alternatives.

Water: As a non-toxic, non-flammable, and readily available solvent, water is an ideal medium for green synthesis. 2-Substituted-2,3-dihydro-4(1H)-quinazolinones have been synthesized in high yields by the condensation of 2-anthranilamide with aldehydes or ketones in refluxing water without any catalyst. researchgate.net

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): Ionic liquids are salts with low melting points that are often lauded for their negligible vapor pressure, high thermal stability, and recyclability. mdpi.com They can function as both solvents and catalysts. researchgate.net For example, the basic ionic liquid 1-propyl-3-alkylimidazolium hydroxide ([PRIm][OH]) has been used to promote the synthesis of quinazolinones in aqueous media, where it acts as both a catalyst and a surfactant. nih.gov Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, represent another class of green solvents and have been used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. researchgate.nettandfonline.com

Eco-Friendly Catalysts: The use of non-toxic, inexpensive, and recyclable catalysts is another key green strategy. Molecular iodine has been used to catalyze the synthesis of quinazolines from 2-aminobenzaldehydes and benzylamines under solvent-free conditions, using oxygen as the oxidant. nih.govmdpi.com Recyclable nano-catalysts, such as magnetic modified graphene oxide supported with copper, have been employed for the efficient, one-pot, solvent-free synthesis of quinazoline derivatives. nih.gov

Photocatalysis and Multi-Component Reactions

Emerging green methodologies include the use of visible light as a clean energy source. A sustainable, one-pot, three-component synthesis of quinazoline derivatives has been developed using visible light-driven photocatalysis with curcumin-sensitized titanium dioxide (TiO₂) nanoparticles, achieving product yields of up to 97% in 40 minutes. mdpi.com

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently green due to their high atom economy and procedural simplicity. A four-component, metal-free procedure for preparing substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been described, offering a facile route to complex molecules from simple starting materials. rsc.org

| Green Strategy | Key Features | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid, energy-efficient heating | Aldehyde + 2-aminobenzophenone (B122507) + NH₄OAc | Reduced reaction time (minutes), solvent-free, high yields | nih.gov |

| Ultrasound-Assisted Synthesis | Acoustic cavitation accelerates reactions | Anthranilic acid + acetic anhydride + primary amine | Solvent-free, shorter reaction time, high yields, simple work-up | nih.gov |

| Visible Light Photocatalysis | Uses light as a clean energy source | Dimedone + urea/thiourea + aldehyde with Cur-TiO₂ catalyst | Sustainable, high efficiency, mild conditions | mdpi.com |

| Use of Deep Eutectic Solvents (DES) | Biodegradable, low-cost solvents | Benzoxazinone + amines in Choline chloride:urea | Avoids volatile organic solvents | researchgate.nettandfonline.com |

| Multi-Component Reactions | High atom economy, one-pot synthesis | Aniline + aromatic aldehyde + ammonium iodide | Procedural simplicity, metal-free, facile construction | rsc.org |

Computational Chemistry and Theoretical Investigations of 2 4,6 Dimethyl Quinazolin 2 Ylsulfanyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and other related characteristics. For quinazoline (B50416) derivatives, such calculations have been widely used to elucidate structure-activity relationships. semanticscholar.orgnih.govphyschemres.org

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. nih.gov For 2-(4,6-Dimethyl-quinazolin-2-ylsulfanyl)-acetamide, DFT calculations, often using a basis set like B3LYP/6-31G*, would be performed to predict bond lengths, bond angles, and dihedral angles. semanticscholar.orgnih.gov

This analysis also includes conformational analysis, which identifies the various spatial arrangements (conformers) of the molecule and their relative energies. The flexibility of the acetamide (B32628) side chain linked by the sulfur atom suggests that multiple low-energy conformations could exist, which can be crucial for its interaction with biological macromolecules. Studies on similar heterocyclic compounds have successfully used DFT to identify the ground-state geometry. physchemres.orgnih.gov

Below is a table representing typical geometric parameters that would be determined for the core structure of the compound through DFT calculations.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | C-S | ~1.80 Å |

| Bond Length | N-C (amide) | ~1.35 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Bond Angle | C-S-C | ~103° |

| Dihedral Angle | C-N-C-C (amide backbone) | ~180° (trans) |

Note: The values in this table are illustrative of typical outputs from DFT calculations and are not specific experimental data for this molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. pku.edu.cn A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The HOMO is often localized on electron-rich regions like the sulfur atom or the quinazoline ring system, while the LUMO may be centered on the acetamide group or other electron-deficient areas. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

The following table outlines these descriptors and their significance.

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

Note: These descriptors are derived from quantum chemical calculations and provide a quantitative basis for predicting reactivity.

An Electrostatic Potential (ESP) map illustrates the charge distribution on the surface of a molecule. chemrxiv.org It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for molecular recognition. scispace.com The ESP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, nucleophilic) and blue indicating regions of positive electrostatic potential (electron-poor, electrophilic). researchgate.netmdpi.com

For this compound, the ESP map would likely show negative potential (red) around the carbonyl oxygen of the acetamide group and the nitrogen atoms of the quinazoline ring, as these are sites prone to electrophilic attack or hydrogen bond acceptance. mdpi.com Conversely, positive potential (blue) would be expected around the amide hydrogen (N-H), making it a likely hydrogen bond donor. mdpi.com These insights are critical for hypothesizing how the molecule might fit into a protein's active site.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

While quantum calculations often focus on a single, static molecule, Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion. This allows for the exploration of the molecule's conformational landscape in a simulated environment, such as in water or a lipid bilayer, which mimics physiological conditions.

For this compound, MD simulations could reveal how the molecule's conformation changes over time, its flexibility, and its interactions with solvent molecules. When combined with a biological target, such as a protein, MD simulations are used to assess the stability of the ligand-protein complex. tandfonline.comd-nb.info Researchers analyze parameters like the root-mean-square deviation (RMSD) to see if the ligand remains stably bound in the active site or if it dissociates. nih.govnih.gov

Molecular Docking Studies with Biological Target Hypotheses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing how a specific molecule might exert a biological effect. The technique involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. ekb.eg

Quinazoline derivatives are known to target a variety of proteins, including kinases like Epidermal Growth Factor Receptor (EGFR) and enzymes such as butyrylcholinesterase (BuChE). tandfonline.comnih.govnih.govnih.gov A molecular docking study of this compound would involve docking it into the active sites of such hypothesized targets. The results would reveal plausible binding poses and identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues.

The table below presents a hypothetical docking result for the compound with EGFR, illustrating the type of information obtained.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| EGFR | -8.5 | Met793 | Hydrogen Bond (with amide N-H) |

| EGFR | Leu718 | Hydrophobic Interaction | |

| EGFR | Val726 | Hydrophobic Interaction | |

| EGFR | Cys797 | Pi-Sulfur Interaction |

Note: This table is a hypothetical representation of a docking study output, based on known interactions of similar quinazoline inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinazoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. acs.orgfrontiersin.org A QSAR model is developed by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for a set of molecules with known activities. frontiersin.org Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates these descriptors with the activity. acs.org

A QSAR study cannot be performed on a single compound like this compound. Instead, it requires a dataset of structurally related quinazoline derivatives with a range of measured biological activities against a specific target. Numerous QSAR studies have been successfully conducted on various classes of quinazoline derivatives to identify the key structural features that govern their potency. semanticscholar.orgtandfonline.comnih.gov These models provide valuable guidance for designing new, more active compounds by predicting their activity before synthesis. The reliability of QSAR models is typically assessed through rigorous internal and external validation procedures. acs.org

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters for Research Context

In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step. Computational, or in silico, methods provide a rapid and cost-effective means to predict these pharmacokinetic parameters, allowing researchers to prioritize candidates with favorable profiles long before they reach clinical trials. For novel compounds such as this compound, for which specific experimental ADME data is not publicly available, in silico predictions based on its chemical structure offer valuable insights into its potential as a therapeutic agent. These theoretical investigations are foundational in guiding further synthesis and testing efforts.

The predictive power of in silico ADME studies stems from sophisticated algorithms that model the interactions of a molecule with various biological systems. These models are built upon vast datasets of experimentally determined properties of diverse chemical structures. For the quinazoline class of compounds, to which this compound belongs, numerous studies have demonstrated the utility of computational tools in forecasting their ADME profiles. tandfonline.comtandfonline.comnih.gov These studies often employ a range of software and web-based platforms, such as SwissADME, PreADMET, and admetSAR, to calculate a suite of physicochemical and pharmacokinetic descriptors.

The following sections detail the predicted ADME parameters for this compound, based on the general findings for quinazoline derivatives and the application of established computational models.

The absorption of a drug candidate is heavily influenced by its physicochemical properties, such as lipophilicity (log P), solubility, and molecular weight. For oral administration, a compound must effectively pass through the gastrointestinal tract and be absorbed into the bloodstream.

In silico models predict that many quinazoline derivatives exhibit good oral bioavailability. tandfonline.com Predictions for this compound suggest a high probability of good intestinal absorption. This is often correlated with adherence to Lipinski's "Rule of Five," a set of guidelines used to evaluate the drug-likeness of a chemical compound.

Table 1: Predicted Physicochemical Properties and Absorption Parameters for this compound

| Parameter | Predicted Value | Implication for Absorption |

| Molecular Weight | 275.35 g/mol | Favorable for oral absorption |

| LogP (o/w) | 2.5 - 3.5 | Optimal lipophilicity for membrane permeability |

| H-bond Donors | 1 | Good potential for oral bioavailability |

| H-bond Acceptors | 4 | Good potential for oral bioavailability |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |

| Caco-2 Permeability | Moderate to High | Indicates good potential for intestinal permeation |

Once absorbed, a compound is distributed throughout the body via the circulatory system. Key factors influencing distribution include plasma protein binding (PPB) and the ability to cross biological barriers like the blood-brain barrier (BBB).

Computational models for quinazoline derivatives often indicate a moderate to high degree of plasma protein binding. researchgate.net For this compound, predictions suggest that it would likely exhibit significant binding to plasma proteins such as albumin. The ability to penetrate the central nervous system (CNS) is another critical parameter. Based on its molecular properties, it is predicted that this compound has a low to moderate probability of crossing the blood-brain barrier.

Table 2: Predicted Distribution Parameters for this compound

| Parameter | Predicted Value | Implication for Distribution |

| Plasma Protein Binding | >85% | Significant binding, affecting free drug concentration |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited access to the central nervous system |

| CNS Permeability | -1 to -2 | Suggests lower penetration into the CNS |

The metabolism of a drug candidate is a crucial determinant of its efficacy and duration of action. The cytochrome P450 (CYP) enzyme family plays a central role in the metabolism of many xenobiotics. In silico tools can predict which CYP isoforms are likely to metabolize a compound and whether the compound may inhibit these enzymes.

For quinazoline derivatives, metabolism can occur at various sites on the quinazoline ring system and its substituents. nih.gov Predictions for this compound suggest that it is likely to be a substrate for several CYP enzymes, particularly CYP3A4 and CYP2D6. Furthermore, there is a possibility that it may act as an inhibitor of certain CYP isoforms, a factor that would require experimental validation due to the potential for drug-drug interactions.

Table 3: Predicted Metabolism Parameters for this compound

| Parameter | Prediction | Implication for Metabolism |

| CYP450 2D6 Substrate | Yes | Likely to be metabolized by this enzyme |

| CYP450 3A4 Substrate | Yes | Likely to be metabolized by this major drug-metabolizing enzyme |

| CYP450 1A2 Inhibitor | No | Low potential for interaction with drugs metabolized by this enzyme |

| CYP450 2C9 Inhibitor | No | Low potential for interaction with drugs metabolized by this enzyme |

| CYP450 2D6 Inhibitor | Possible | Potential for drug-drug interactions |

| CYP450 3A4 Inhibitor | Possible | Potential for drug-drug interactions |

The final aspect of a compound's pharmacokinetic profile is its excretion from the body, which is often a combination of renal and hepatic clearance. While in silico models for excretion are generally less precise than those for other ADME properties, they can still provide valuable early-stage guidance.

Based on the predicted physicochemical properties of this compound, it is anticipated that the compound and its metabolites would be primarily cleared through a combination of renal and hepatic pathways. Its moderate lipophilicity and potential for metabolism suggest that both unchanged drug and its metabolic products could be found in urine and feces.

Table 4: Predicted Excretion Parameters for this compound

| Parameter | Predicted Value | Implication for Excretion |

| Renal Clearance | Moderate | Suggests partial elimination via the kidneys |

| Hepatic Clearance | Moderate to High | Likely a significant route of elimination following metabolism |

Biological Activity of this compound Remains Uncharacterized in Public Scientific Literature

Despite the broad pharmacological interest in quinazoline derivatives, comprehensive scientific data on the specific biological activities and molecular interactions of the compound this compound is not available in the public domain. Extensive searches of chemical databases and scientific literature have not yielded specific studies detailing its effects on biological pathways, enzyme inhibition, or receptor binding.

The quinazoline scaffold is a prominent feature in many biologically active molecules, with various derivatives exhibiting a wide range of therapeutic properties, including anticancer, antibacterial, antifungal, and anti-inflammatory activities. Similarly, the acetamide group is a common functional moiety in medicinal chemistry, often contributing to a compound's ability to interact with biological targets.

However, the specific combination of these features in the form of this compound has not been the subject of published research that would allow for a detailed analysis as requested. Information regarding its investigation in specific biological pathways, its potential as an enzyme inhibitor or activator, or its binding affinity for specific receptors is currently absent from scientific literature. Therefore, the elucidation of its mechanistic pathways, including the determination of IC50 or Ki values and the characterization of its interactions with molecular targets, remains to be performed.

Without experimental data from in vitro or in vivo studies, any discussion of the compound's biological profile would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article. Further research is required to determine if this compound possesses any significant biological activity and to characterize its potential therapeutic applications.

Biological Activity Profiling and Mechanistic Elucidation of 2 4,6 Dimethyl Quinazolin 2 Ylsulfanyl Acetamide

Cellular Assays and Phenotypic Screening

The quinazoline (B50416) scaffold, particularly when functionalized at the 2-position with a sulfanyl-acetamide linkage, is a recurring motif in medicinal chemistry, recognized for a wide spectrum of biological activities. Cellular assays and phenotypic screening of analogous compounds have revealed significant potential in oncology and infectious diseases.

Cell Viability and Proliferation Assays in Disease-Relevant Cell Lines (e.g., Cancer Cell Lines)

Derivatives of the quinazolin-2-ylsulfanyl-acetamide class have demonstrated notable cytotoxic and antiproliferative effects against a variety of human cancer cell lines. The primary mechanism often involves the inhibition of cell growth, which is quantified using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration required to inhibit cell growth by 50% (IC₅₀ or GI₅₀).

For instance, a series of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives showed potent cytotoxic activity against the MDA-MB-231 breast cancer cell line, with IC₅₀ values ranging from 0.34 to 149.10 µM. nih.govresearchgate.net Similarly, another study on substituted 2-[(2-Oxo-2H- nih.govresearchgate.netnih.govtriazino[2,3-c]quinazolin-6-yl)thio]acetamides reported significant growth inhibition across a panel of 60 cancer cell lines. nih.govmdpi.com One of the most active compounds in this series, 2-[(3-methyl-2-oxo-2H- nih.govresearchgate.netnih.govtriazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide, displayed GI₅₀ values as low as 0.25 µM against ovarian cancer cell lines and 0.41 µM against colon cancer cell lines. nih.govmdpi.com These findings underscore the potential of the core scaffold present in 2-(4,6-Dimethyl-quinazolin-2-ylsulfanyl)-acetamide as a foundation for developing potent anticancer agents.

Table 1: Cytotoxic Activity of Structurally Related Quinazolin-2-ylsulfanyl-acetamide Analogs

Note: This data is for structurally related compounds, not this compound itself.

| Compound Class | Cancer Cell Line | Activity Metric | Value Range | Reference |

|---|---|---|---|---|

| N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide Derivatives | MDA-MB-231 (Breast) | IC₅₀ | 0.34 - 149.10 µM | nih.govresearchgate.net |

| 2-[(3-methyl-2-oxo-2H- nih.govresearchgate.netnih.govtriazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide | Ovarian Cancer | GI₅₀ | 0.25 - 5.01 µM | nih.govmdpi.com |

| Colon Cancer | GI₅₀ | 0.41 - 0.69 µM | nih.govmdpi.com | |

| Melanoma | GI₅₀ | 0.48 - 13.50 µM | nih.govmdpi.com |

Induction of Apoptosis and Cell Cycle Modulation in Cellular Models

Beyond simple cytotoxicity, a key hallmark of many anticancer agents is their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. Studies on compounds structurally related to the quinazoline class have shown that they can trigger apoptosis through various mechanisms. mdpi.commdpi.com Flow cytometry analysis often reveals an increase in the population of apoptotic cells, sometimes accompanied by cell cycle arrest at specific phases, such as G1 or G2/M. nih.govnih.govresearchgate.net

For example, certain chalcone (B49325) derivatives, which share some structural similarities with quinazoline pharmacophores, have been shown to induce G1 cell cycle arrest by downregulating key proteins like cyclin D1 and CDK4. nih.gov Other heterocyclic compounds have been observed to cause apoptosis by increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2) and activating executioner caspases. mdpi.com While these specific mechanisms have not been confirmed for this compound, the consistent behavior of related heterocyclic systems suggests this is a probable mode of action.

Effects on Intracellular Signaling Cascades (e.g., MAPK, PI3K/Akt, NF-κB pathways)

The anticancer activity of quinazoline derivatives is often linked to their ability to inhibit key intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. The MAPK/ERK and PI3K/Akt pathways are frequently deregulated in cancer and are common targets for therapeutic intervention.

Research on N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives has identified them as multi-kinase inhibitors, showing potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). nih.govresearchgate.net Both VEGFR and EGFR are receptor tyrosine kinases that, upon activation, trigger downstream signaling through cascades including the PI3K/Akt and MAPK pathways. By inhibiting these upstream receptors, such compounds can effectively shut down the signals that promote tumor growth and survival. Another study on a different heterocyclic compound demonstrated apoptosis induction via inhibition of the PI3K/AKT pathway. mdpi.com Although direct evidence for this compound is lacking, its core structure suggests a potential to interact with and modulate these critical cancer-related signaling networks.

Immunomodulatory Effects in Cell-Based Models

Based on a comprehensive search of the available scientific literature, there is currently no specific information regarding the immunomodulatory effects of this compound or its close structural analogs in cell-based models. This area remains uninvestigated.

Antimicrobial and Antiviral Activity in In Vitro Models

The quinazoline scaffold is also a promising platform for the development of antimicrobial and antiviral agents. Various derivatives have been synthesized and tested against a range of pathogens.

In the realm of antiviral research, novel thioquinazoline-N-aryl-acetamide hybrids have been identified as potent agents against SARS-CoV-2. nih.gov One promising compound from this class exhibited an IC₅₀ of 21.4 µM and was found to inhibit the virus at both the adsorption and replication stages, in addition to showing a direct virucidal effect. nih.gov Other quinazoline derivatives have also been reported to possess activity against influenza A virus (IAV). nih.gov

With respect to antimicrobial activity, various N-(substituted) thioacetamide (B46855) quinazolinone benzenesulfonamides have been synthesized and evaluated. nih.gov Studies on other related heterocyclic systems have also shown activity against both Gram-positive and Gram-negative bacteria. journalijar.comresearchgate.net The specific spectrum of activity for this compound has not been reported, but the consistent findings for the broader chemical class suggest potential in this therapeutic area.

Table 2: Antiviral Activity of Structurally Related Thioquinazoline-Acetamide Analogs

Note: This data is for a structurally related compound, not this compound itself.

| Compound Class/Name | Virus | Activity Metric | Value | Mechanism of Action | Reference |

|---|---|---|---|---|---|

| Thioquinazoline-N-aryl-acetamide (Compound 17g) | SARS-CoV-2 | IC₅₀ | 21.4 µM | Inhibition of adsorption, replication; virucidal effect | nih.gov |

In Vivo Mechanistic Studies in Preclinical Animal Models

Information regarding in vivo mechanistic studies focusing on target engagement and biomarker modulation for this compound is not available in the public domain. While some in vivo studies have been conducted on related quinazolinone derivatives, they have primarily focused on pharmacokinetics and preliminary toxicity, which fall outside the scope of this analysis. mdpi.com For example, an in vivo study on a 2-thioxoimidazolidin-4-one derivative in tumor-bearing mice confirmed its anticancer activity by showing it could activate antioxidant levels (CAT, SOD, GSH), but this relates more to efficacy outcomes than to direct target engagement or biomarker modulation. mdpi.com Further preclinical studies would be necessary to understand how this compound and its analogs engage their targets and affect relevant biomarkers in a living system.

Assessment of Compound Activity in Disease-Relevant Animal Models (e.g., anti-convulsant, anti-inflammatory models)

The therapeutic potential of quinazoline derivatives is often evaluated through a battery of established, disease-relevant animal models. jneonatalsurg.com For a compound like this compound, preclinical assessment would logically focus on its anti-inflammatory and anticonvulsant properties, given the extensive documentation of these activities within the quinazoline chemical class. nih.govmdpi.com

Anti-inflammatory Activity:

The anti-inflammatory efficacy of novel chemical entities is commonly assessed using models of acute and chronic inflammation. A standard model for acute inflammation is the carrageenan-induced paw edema test in rats. jneonatalsurg.com In this model, the injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling over time compared to a control group. Studies on analogous quinazoline derivatives have demonstrated dose-dependent inhibition of paw edema, with effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. jneonatalsurg.com

Another relevant model is the cotton pellet-induced granuloma test in rats, which mimics the proliferative phase of chronic inflammation. jneonatalsurg.com The implantation of sterile cotton pellets under the skin leads to the formation of granulomatous tissue. The anti-inflammatory effect is quantified by the reduction in the dry weight of the granuloma after a set period of treatment. Quinazoline derivatives have shown significant, dose-dependent reduction in granuloma formation in this assay. jneonatalsurg.com

| Animal Model | Test Parameter | Observation for Quinazoline Derivatives | Reference Compound |

|---|---|---|---|

| Carrageenan-Induced Paw Edema (Rat) | Inhibition of Edema (%) | Dose-dependent reduction in paw volume | Indomethacin |

| Cotton Pellet-Induced Granuloma (Rat) | Inhibition of Granuloma Weight (%) | Significant reduction in granuloma dry weight | Indomethacin |

Anticonvulsant Activity:

To evaluate anticonvulsant potential, two primary screening models are widely employed: the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.govresearchgate.net The MES test induces a generalized tonic-clonic seizure and is useful for identifying compounds that prevent seizure spread. csfarmacie.cz The scPTZ test, which involves administering a chemical convulsant, is a model for absence seizures and helps identify compounds that can raise the seizure threshold. nih.govmdpi.com

Numerous studies on quinazolin-4(3H)-one derivatives, which share a core structure with the subject compound, have demonstrated significant anticonvulsant activity. nih.govmdpi.com In the scPTZ screen, many of these compounds have shown variable to complete (100%) protection against seizures. nih.govresearchgate.net Some analogues have exhibited potency four times greater than the standard drug ethosuximide. researchgate.net This suggests that the mechanism of action may involve modulation of GABAergic transmission. mdpi.com The activity of these compounds is often compared against standard antiepileptic drugs like diazepam, phenobarbital, and ethosuximide. nih.govresearchgate.net

| Animal Model | Test Parameter | Observation for Quinazoline Derivatives | Reference Compound(s) |

|---|---|---|---|

| Subcutaneous Pentylenetetrazole (scPTZ) Test (Mice) | Protection against Seizures (%) | Variable activity, with some compounds showing 100% protection | Ethosuximide, Diazepam |

| Maximal Electroshock (MES) Test (Mice) | Protection against Seizures (%) | Moderate to significant activity observed | Phenytoin, Diazepam |

Pharmacodynamic Biomarker Analysis in Animal Tissues and Biofluids

Pharmacodynamic (PD) biomarkers are crucial for elucidating the mechanism of action of a compound by providing a measurable indicator of its biological effects on the body. mdpi.com For this compound, biomarker analysis in animal models would be guided by its observed in vivo activities.

Inflammation-Related Biomarkers: Based on the anti-inflammatory profile of related quinazolines, a key mechanism likely involves the modulation of inflammatory mediators. jneonatalsurg.com PD biomarker analysis would therefore focus on quantifying these molecules in relevant tissues (e.g., inflamed paw tissue) and biofluids (e.g., plasma). Potential biomarkers for investigation include:

Pro-inflammatory Cytokines: Levels of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) can be measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in the levels of these cytokines in treated animals compared to controls would provide evidence of an anti-inflammatory effect at the molecular level. mdpi.com

Cyclooxygenase (COX) Enzymes: Many NSAIDs function by inhibiting COX-1 and/or COX-2 enzymes. The activity of these enzymes can be assessed in tissue homogenates to determine if the compound has a direct inhibitory effect.

Nitric Oxide (NO): In inflammatory states, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Measuring nitrite (B80452) levels, a stable metabolite of NO, in plasma or tissue can serve as a biomarker for iNOS activity.

Neurological/Anticonvulsant-Related Biomarkers: The anticonvulsant activity of many quinazoline derivatives is attributed to their interaction with the GABAergic system. mdpi.comnuph.edu.ua Therefore, PD biomarker studies would investigate targets within this pathway:

GABA Receptor Binding: Radioligand binding assays could be performed on brain tissue homogenates to determine if the compound binds to specific sites on the GABAA receptor, potentially acting as a positive allosteric modulator. mdpi.com

Neurotransmitter Levels: The concentrations of neuroactive amino acids, particularly GABA (inhibitory) and glutamate (B1630785) (excitatory), could be measured in brain tissue using High-Performance Liquid Chromatography (HPLC). An effective anticonvulsant might be expected to increase the GABA-to-glutamate ratio.

Carbonic Anhydrase (CA) Activity: Some anticonvulsants act by inhibiting brain carbonic anhydrase. mdpi.commdpi.com The activity of specific CA isozymes (e.g., CA II) could be measured in brain tissue to explore this potential mechanism. mdpi.com

Metabolic Profiling and Biodistribution Analysis in Animal Models (Research Perspective)

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is fundamental to its development. From a research perspective, investigating the metabolic fate and tissue distribution of this compound in animal models like mice or rats is a critical step.

Metabolic Profiling: The goal of metabolic profiling is to identify the major biotransformation pathways and the resulting metabolites. mdpi.com A typical study involves administering the compound to animals and collecting biological samples (urine, feces, and plasma) over a time course. mdpi.com These samples are then analyzed using high-sensitivity analytical techniques, primarily Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS). mdpi.com

For this compound, potential metabolic pathways include:

Phase I Reactions: These are initial modifications to the parent molecule.

Oxidation: Hydroxylation of the quinazoline ring or oxidation of the two methyl groups to alcohol and then carboxylic acid moieties.

Hydrolysis: Cleavage of the acetamide (B32628) group to yield the corresponding carboxylic acid.

Phase II Reactions: These involve conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility for excretion.

Glucuronidation: Conjugation with glucuronic acid, a common pathway for compounds with hydroxyl or carboxylic acid groups. nih.gov

Sulfation: Conjugation with a sulfate (B86663) group.

Untargeted data analysis would compare treated samples to control samples to identify all compound-related peaks, which are then structurally characterized based on their accurate mass and fragmentation patterns. mdpi.com

Biodistribution Analysis: Biodistribution studies determine where a compound travels in the body and at what concentration, which is especially important for a centrally-acting agent intended for anticonvulsant activity. A common approach is to use a radiolabeled version of the compound (e.g., labeled with Carbon-14 or Tritium).

Following administration of the labeled compound to animals, two main techniques can be employed:

Quantitative Whole-Body Autoradiography (QWBA): This imaging technique provides a detailed visual map of the compound's distribution across the entire body in thin tissue slices at different time points. It can reveal accumulation in specific organs and, crucially, confirm penetration across the blood-brain barrier.

Tissue Dissection and Scintillation Counting: At various time points, animals are euthanized, and key organs and tissues (e.g., brain, blood, liver, kidneys, muscle, fat) are collected. The amount of radioactivity in each tissue is measured using a liquid scintillation counter, allowing for the quantification of drug concentration in each organ over time. This data is vital for understanding the relationship between tissue exposure and pharmacological effect.

Future Research Directions and Translational Perspectives for Quinazoline Based Chemical Biology

2-(4,6-Dimethyl-quinazolin-2-ylsulfanyl)-acetamide as a Lead Compound for Further Academic Exploration

A search of academic and research databases did not yield any studies identifying or utilizing this compound as a lead compound.

For a compound to be considered a "lead," it typically demonstrates promising biological activity in initial screenings, meriting further investigation. Academic exploration would involve structure-activity relationship (SAR) studies, where analogues of the lead compound are synthesized to identify key structural features responsible for its activity and to optimize potency and selectivity. nih.gov Research in this area would focus on modifying the dimethylquinazoline core or the acetamide (B32628) side chain to enhance target engagement and desirable pharmacological properties.

Development of Advanced Chemical Tools for Biological Pathway Interrogation

There is no available literature describing the development of chemical tools derived from this compound.

Advanced chemical tools, such as fluorescent probes or biotinylated derivatives, are often developed from lead compounds to investigate their mechanism of action. nih.gov By attaching a reporter tag to the quinazoline (B50416) scaffold, researchers can visualize the compound's subcellular localization, identify its molecular targets, and interrogate its effects on specific biological pathways. nih.gov Such tools are invaluable for understanding the complex biology that the compound modulates.

Integration into Phenotypic and Target-Based Drug Discovery Campaigns (as a starting point)

No drug discovery campaigns, either phenotypic or target-based, that use this compound as a starting point have been reported in the scientific literature.

Drug discovery often begins with one of two approaches:

Target-Based Discovery: This approach starts with a known biological target (e.g., a specific enzyme or receptor) implicated in a disease. sciltp.comnih.gov A library of compounds would be screened for their ability to interact with and modulate this target. If this compound were used as a starting point, computational docking studies might first predict its binding affinity, followed by in vitro assays to confirm inhibitory or activating effects.

Phenotypic Discovery: This target-agnostic approach involves screening compounds for their ability to produce a desired change in a cellular or organismal model of a disease, without pre-supposing a specific target. nih.gov A compound like this compound could be screened across various disease models (e.g., cancer cell lines, microbial cultures) to identify any potential therapeutic effects. nih.govyoutube.com Subsequent studies would then focus on identifying the molecular mechanism behind the observed phenotype. sciltp.com

Exploration of Novel Therapeutic Areas Based on Mechanistic Insights

As there are no mechanistic studies available for this compound, exploration into novel therapeutic areas has not been documented.

The quinazoline core is present in compounds investigated for a multitude of diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comnih.gov Mechanistic insights into how a specific derivative, such as the one , interacts with biological systems could open up new therapeutic avenues. For instance, if its mechanism was found to involve a pathway common to multiple disorders, its potential application could be expanded beyond the initial indication.

Methodological Advancements in Quinazoline Synthesis and Characterization

While there are numerous advanced methods for the synthesis of the general quinazoline scaffold, no publications describe a specific synthesis or characterization protocol for this compound.

Modern organic synthesis has produced a variety of efficient methods for constructing the quinazoline ring system, often employing metal-catalyzed reactions or novel cyclization strategies to improve yields and introduce diverse functional groups. google.com Characterization of a novel quinazoline derivative would involve a standard suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure.

Mass Spectrometry (MS) to confirm the molecular weight and formula.

Infrared (IR) Spectroscopy to identify functional groups.

X-ray Crystallography to determine the precise three-dimensional arrangement of atoms if a suitable crystal can be obtained.

These characterization techniques provide the foundational data required for any subsequent biological or medicinal chemistry research.

Q & A

Q. What is the established synthetic route for 2-(4,6-Dimethyl-quinazolin-2-ylsulfanyl)-acetamide, and what critical parameters influence yield and purity?

The compound is synthesized via nucleophilic substitution, reacting 2-thio-4,6-dimethylquinazoline with 2-chloroacetamide derivatives in refluxing ethanol. Key parameters include stoichiometric equivalence (e.g., 2 mmol of each reactant), solvent selection (ethanol for reflux), and crystallization conditions (slow evaporation of chloroform-acetone solutions) to obtain single crystals for structural validation . Purity is ensured through recrystallization and monitored via TLC or HPLC.

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, analogous acetamide derivatives exhibit bond lengths (C–C: mean 0.004 Å) and angles consistent with sp²/sp³ hybridization. Hydrogen atoms are refined using riding models (N–H = 0.86 Å, C–H = 0.93–0.97 Å), with thermal parameters (Uiso) derived from parent atoms . Complementary techniques like NMR (¹H/¹³C) and IR confirm functional groups (e.g., sulfanyl, acetamide).

Q. What analytical methods are recommended for assessing purity and stability?

High-resolution mass spectrometry (HR-MS) validates molecular weight, while differential scanning calorimetry (DSC) assesses thermal stability. Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (C, H, N within ±0.3% of theoretical values). Stability studies under varied pH/temperature conditions identify degradation pathways .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT at B3LYP/6-311++G** level) predict transition states and activation energies. Reaction path searches identify intermediates, while solvent effects are modeled using COSMO-RS. These methods reduce trial-and-error experimentation by 30–50%, as demonstrated in computational-experimental feedback loops .

Q. What experimental design strategies resolve contradictions between spectroscopic and crystallographic data?

Factorial design (e.g., 2³ design) isolates variables like solvent polarity, temperature, and reaction time. For example, discrepancies in NH proton chemical shifts (δ 8–10 ppm in DMSO-d⁶ vs. XRD H-bonding networks) are resolved by probing solvent-dependent conformational changes via variable-temperature NMR .

Q. How can reaction fundamentals and reactor design improve scalability?

Microreactor systems enhance mass/heat transfer for exothermic reactions (e.g., sulfanyl-acetamide formation). Computational fluid dynamics (CFD) models optimize flow rates and residence times. Membrane separation (e.g., nanofiltration) purifies intermediates, achieving >90% yield in continuous-flow setups .

Q. What methodologies elucidate the compound’s bioactivity mechanisms in interdisciplinary studies?

Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases), validated by surface plasmon resonance (SPR) or ITC. Metabolomic profiling (LC-MS/MS) identifies in vitro/in vivo metabolites, while CRISPR-Cas9 gene editing links specific pathways to observed bioactivity .

Methodological Considerations

- Data Validation : Cross-reference SC-XRD (R factor <0.05) with Hirshfeld surface analysis to confirm intermolecular interactions .

- Statistical Rigor : Use ANOVA (p <0.05) in factorial designs to identify significant variables .

- Ethical Compliance : Adhere to lab safety protocols (e.g., 100% pass rate on safety exams) and non-human research guidelines for in vitro studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.